(5-Fluoroindolin-2-yl)methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-fluoro-2,3-dihydro-1H-indol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-3,8,11-12H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUJGRPPVOJJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Fluorinated Indoline Scaffolds in Advanced Chemical Synthesis
Fluorinated indoline (B122111) scaffolds are heterocyclic structures that have garnered considerable attention in medicinal chemistry and materials science. researchgate.netrsc.org The introduction of a fluorine atom into the indoline ring system can profoundly influence the molecule's properties. nih.govmdpi.com Fluorine's high electronegativity and small size can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.orgnih.govmdpi.com
The strategic placement of fluorine can block metabolic oxidation sites, a crucial factor in drug design. mdpi.com This modification often leads to enhanced bioavailability and a more favorable pharmacokinetic profile. nih.gov Consequently, fluorinated heterocyclic compounds are prevalent in a significant portion of approved pharmaceuticals. rsc.orgnih.gov The indoline framework itself is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds. ijpsr.com The combination of the indoline scaffold with fluorine substitution creates a powerful platform for the development of new therapeutic agents.
Historical Context of Indoline and Indole Derivatization Methodologies
The journey to the synthesis of complex molecules like (5-Fluoroindolin-2-yl)methanol is built upon a rich history of chemical innovation focused on the indole (B1671886) and indoline (B122111) skeletons. researchgate.netnumberanalytics.com The Fischer indole synthesis, discovered in 1883, was a foundational method for creating the indole ring. nih.gov Over the decades, a vast array of techniques has been developed to functionalize and modify these core structures. numberanalytics.comrsc.org
Early methods often required harsh reaction conditions. nih.gov However, the advent of transition-metal catalysis, particularly with palladium, revolutionized indole and indoline chemistry. nih.govscholaris.ca Catalytic methods such as C-H activation and cross-coupling reactions have enabled the direct and selective introduction of various functional groups onto the indole and indoline rings under milder conditions. numberanalytics.comnih.gov These advanced techniques have not only made the synthesis of diverse derivatives more efficient but have also opened up new avenues for creating complex molecular architectures. researchgate.netrsc.org The development of stereoselective synthesis methods has also been crucial, allowing for the precise control of the three-dimensional arrangement of atoms in these molecules, which is often critical for their biological activity. numberanalytics.com
Research Landscape of 5 Fluoroindolin 2 Yl Methanol As a Synthetic Target and Intermediate
Strategies for Indoline (B122111) Ring Formation and Functionalization
The construction of the indoline ring can be achieved through various synthetic strategies, ranging from classical multi-step sequences to modern transition-metal-catalyzed cyclizations. researchgate.netresearchgate.net These methods often involve either the formation of the heterocyclic ring from acyclic precursors or the functionalization and dearomatization of pre-existing indole (B1671886) scaffolds. researchgate.netchim.it
Traditional methods for indoline synthesis often rely on a two-stage process: the initial construction of an indole ring followed by its reduction. The Fischer indole synthesis, first developed in 1883, is one of the most established methods for creating substituted indoles. wikipedia.orgrsc.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of a 5-fluoroindole (B109304) core, a 4-fluorophenylhydrazine would be used as the starting material. The resulting indole's C2-C3 double bond can then be reduced to yield the corresponding indoline using various reducing agents, such as catalytic hydrogenation, or chemical reductants like sodium cyanoborohydride.
Another classical approach is the Leimgruber-Batcho indole synthesis, which is known for its high yields and tolerance of various functional groups, making it popular in the pharmaceutical industry. wikipedia.org This method also produces an indole intermediate that requires a subsequent reduction step to afford the indoline scaffold. The Madelung synthesis, which involves the intramolecular cyclization of an N-arylacetamide using a strong base, provides another route to the indole nucleus that can be subsequently reduced. ijpsjournal.com
In recent decades, transition-metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering high efficiency, selectivity, and atom economy. rsc.orgmdpi.com These methods often allow for the direct construction of the indoline ring from readily available starting materials under milder conditions than classical approaches. rsc.org
Palladium catalysis is extensively used for the formation of C–N bonds, a key step in many indoline syntheses. bohrium.com One strategy involves the intramolecular C(sp³)–H amination of substrates like 1-(tert-butyl)-2-iodobenzene derivatives. acs.org In this process, a palladacycle intermediate is formed via C–H activation, which then reacts with an aminating agent to form the indoline ring. acs.org Another facile strategy employs a palladium(II)/Brønsted acid co-catalyzed [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides. rsc.org This protocol is efficient and operates under mild conditions. rsc.org Furthermore, palladium-catalyzed intramolecular tandem dearomatization of indoles has been developed to assemble complex tetracyclic indoline scaffolds. arabjchem.org
| Catalyst / Ligand | Substrates | Reaction Type | Key Features | Yield | Ref |
| Pd(OAc)₂ / RuPhos | Halo-aryl enamines | Intramolecular C-N Coupling | Robust, scalable, tolerates various substituents. | Good to excellent | bohrium.com |
| Pd(OAc)₂ | 1-(tert-Butyl)-2-iodobenzene, Diaziridinone | C(sp³)–H Amination | Forms 3,3-disubstituted indolines. | - | acs.org |
| Pd(dba)₂ / Xantphos | (2-Aminophenyl)methanol, Sulfoxonium ylide | [4+1] Annulation | Mild conditions, OH as leaving group. | Good efficiency | rsc.org |
| Pd(OAc)₂ | N-halobenzoyl o-haloaniline, Phenylboronic acid | Heck / Dearomatization Cascade | Highly diastereoselective, forms tetracyclic indolines. | Moderate to good | arabjchem.org |
Rhodium catalysts have proven effective in constructing highly substituted indolines. An efficient method involves the formal carbenylative amination of ortho-vinylanilines with iminocarbenes generated from N-sulfonyl-1,2,3-triazoles. nih.govscispace.com This reaction proceeds with excellent cis-diastereoselectivity to produce indolines with two contiguous tetrasubstituted carbon centers. nih.govthieme-connect.comrsc.org The mechanism is believed to involve the formation of an N-ylide followed by an intramolecular ene-type reaction. nih.govscispace.com Rhodium has also been used for the C7-carbonylation of indolines using anhydrides as the carbonyl source, demonstrating its utility in functionalizing the indoline core. nih.gov
| Catalyst | Substrates | Reaction Type | Key Features | Yield | Ref |
| Rh₂(Piv)₄ | ortho-Vinylanilines, N-Sulfonyl-1,2,3-triazoles | Diastereoselective Carbenylative Amination | Forms 2,2,3,3-tetrasubstituted indolines; single diastereomer observed. | Up to 92% | thieme-connect.com |
| [RhCl(CO)₂]₂ | 1-(Pyrimidin-2-yl)indoline, Diethyl dicarbonate | C7-Ethoxycarbonylation | Additive- and CO-free C-H functionalization. | Good | nih.gov |
| Rh₂(OAc)₄ | o-Vinylanilines, N-Sulfonyl-1,2,3-triazoles | Intramolecular Carbenylative Amination | Excellent cis-diastereoselectivity. | Good to excellent | nih.govscispace.com |
Gold catalysis is particularly powerful for orchestrating cascade reactions that build molecular complexity in a single step. acs.org Enantioselective gold-catalyzed cascade reactions of functionalized propargylic alcohols can lead to N(1)-unprotected indolines with fused ring systems. acs.org These reactions proceed via a hydroindolination/iminium trapping sequence to furnish architecturally complex polycyclic fused indolines in good yields and high enantiomeric excesses. capes.gov.brnih.gov Different gold catalytic systems can also control the selective formation of either oxabridged-ring or ring-opening polycyclic indoline derivatives, constructing up to four contiguous stereocenters with high stereoselectivity. rsc.orgrsc.org
| Catalyst System | Substrates | Reaction Type | Key Features | Yield / ee | Ref |
| Chiral Gold Complexes | Functionalized propargylic alcohols | Cascade Hydroindolination/Iminium Trapping | Forms tetracyclic fused furoindolines and dihydropyranylindolines. | Moderate to good yields, up to 87% ee. | acs.orgcapes.gov.brnih.gov |
| Au(I) / Chiral Ligand | Indole propargylic alcohols | Stereoselective Cascade Cyclization | Can form four contiguous stereocenters; selective for different polycyclic skeletons. | Moderate to good yields, moderate to excellent ee. | rsc.orgrsc.org |
Cost-effective metals like copper and silver have also been successfully employed in indoline synthesis. A copper(II) acetate-mediated intramolecular aromatic C–H amination, assisted by a picolinamide (B142947) directing group, delivers indolines in good yields without the need for noble metals. acs.orgnih.govfigshare.com In some cases, the process can be made catalytic in copper by using manganese dioxide as a terminal oxidant. acs.orgnih.gov Copper catalysis has also enabled the first highly enantioselective alkene diamination to produce chiral 2-aminomethyl indolines. rsc.org
Silver-mediated reactions provide alternative pathways. For instance, a silver-mediated intramolecular Friedel–Crafts-type cyclization of 2-benzyloxy-3-bromoindolines can produce complex isochromeno[3,4-b]indolines. thieme-connect.comthieme-connect.com Additionally, a silver(I)-mediated dearomative (4+2) annulation of substituted indoles with N-radicals has been developed to construct heterocycle-fused indoline skeletons with high regioselectivity. acs.org
| Metal / Reagent | Substrates | Reaction Type | Key Features | Yield | Ref |
| Cu(OAc)₂ / MnO₂ | Picolinamide-functionalized anilines | Intramolecular Aromatic C-H Amination | Noble-metal-free; catalytic in Cu with MnO₂. | Good | acs.orgnih.gov |
| Cu Catalyst / Chiral Ligand | γ-Alkenyl sulfonamides, Amines | Enantioselective Alkene Diamination | First Cu-catalyzed example; produces chiral 2-aminomethyl indolines. | High enantioselectivity | rsc.org |
| Ag₂O | 2-Benzyloxy-3-bromoindolines | Intramolecular Friedel-Crafts Cyclization | Forms complex fused indoline systems. | 62% (initial) | thieme-connect.com |
| Ag(I) / Oxidant | Substituted indoles, N-Radical precursors | Dearomative (4+2) Annulation | High regioselectivity, good atom economy. | - | acs.org |
C-H Activation Strategies in Indoline Synthesis
The formation of the indoline scaffold is a critical step. Modern synthetic methods often employ C-H activation to create the heterocyclic ring system in an efficient and atom-economical manner. acs.org Transition metal-catalyzed C-H activation has become a powerful tool for the late-stage diversification of indoles. researchgate.net
Palladium catalysis is frequently used for the intramolecular amination of C-H bonds to form indolines. For example, Pd(II)-catalyzed amination of 2-pyridinesulfonyl-protected phenethylamine (B48288) derivatives can produce various substituted indolines in good yields under mild conditions. organic-chemistry.org This method offers a significant improvement over older protocols, reducing reaction times from 72 hours to just 4 hours. organic-chemistry.org The use of a picolinamide directing group in copper-mediated intramolecular C-H amination also provides an effective route to indolines, even under noble-metal-free conditions. acs.orgnih.gov
Recent advancements have also explored the use of rhodium and ruthenium catalysts. researchgate.netmdpi.com For instance, a redox-neutral cyclization of O-acetyl oximes using a Rh catalyst with an OAc-protected oxime as a directing group and internal oxidant has been reported. pkusz.edu.cn Ruthenium-catalyzed C-H activation has also been employed for the synthesis of various indole derivatives. mdpi.com Additionally, metal-free approaches, such as iodine-mediated oxidative intramolecular amination of anilines, have been developed to synthesize indolines through the cleavage of unactivated C(sp³)–H and N–H bonds. organic-chemistry.org
These C-H activation strategies offer several advantages, including high efficiency, mild reaction conditions, and the ability to tolerate a wide range of functional groups. acs.orgorganic-chemistry.org
Introduction of the Fluoro Moiety at the C5 Position of the Indoline Core
The introduction of a fluorine atom at the C5 position of the indoline ring is a key step in the synthesis of this compound. This can be achieved through several methods, including electrophilic fluorination, fluorination prior to the formation of the indoline ring, and enantioselective techniques.
Electrophilic Fluorination Protocols
Electrophilic fluorination is a common method for introducing fluorine into aromatic rings. numberanalytics.com This process involves the use of an electrophilic fluorinating agent that delivers a fluorine cation (F+) to the electron-rich aromatic system. alfa-chemistry.comnumberanalytics.com
A variety of electrophilic fluorinating agents are available, with some of the most common being N-fluoropyridinium salts, N-fluorobenzenesulfonimide (NFSI), and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). alfa-chemistry.comnumberanalytics.com The choice of reagent is critical and depends on the specific substrate and desired outcome. numberanalytics.com For instance, NFSI is known for its high fluorinating ability and is soluble in many organic solvents, making it a versatile choice. alfa-chemistry.com Selectfluor® is another powerful reagent, often used for the fluorination of electron-rich aromatic compounds. alfa-chemistry.comsmolecule.com
The regioselectivity of electrophilic fluorination on the indoline or indole core is influenced by the electronic properties of the substituents already present on the ring. An electron-withdrawing group at the C2 position, such as an ester, can direct electrophilic fluorination to the C5 position by deactivating the indole ring, making C5 more susceptible to attack than other positions. smolecule.com
| Fluorinating Agent | Abbreviation | Characteristics | Typical Applications |
|---|---|---|---|
| N-fluorobenzenesulfonimide | NFSI | Economical, stable, safe, high fluorination ability, soluble in various organic solvents. alfa-chemistry.com | Fluorination of olefins, aromatic hydrocarbons, amides, and nitriles. alfa-chemistry.com |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Stable, mild conditions, high thermal stability, low toxicity, strong oxidizing properties. alfa-chemistry.com | Fluorination of enamines, dicarbonyl compounds, and electron-rich aromatic compounds. alfa-chemistry.comsmolecule.com |
| N-fluoropyridinium salts | NFPy | Variable fluorinating ability depending on pyridine (B92270) ring substituents. alfa-chemistry.com | Fluorination of enol compounds, multi-electron aromatic compounds, and sulfides. alfa-chemistry.com |
Fluorination Strategies Prior to Indolization
One common method is the Leimgruber-Batcho indole synthesis, which is widely used in industry due to the availability of the necessary starting materials. diva-portal.org This synthesis can start with a fluorinated phenylhydrazine which is then reacted to form the indole ring. For example, 4-fluorophenylhydrazine can be reacted with ethyl pyruvate (B1213749) to form a hydrazone, which is then cyclized under acidic conditions to yield ethyl 5-fluoroindole-2-carboxylate. diva-portal.org
Another approach involves the vicarious nucleophilic substitution (VNS) of a fluorinated nitroaromatic compound. For instance, 4-fluoronitrobenzene can undergo a VNS reaction followed by a reductive cyclization to produce 5-fluoroindole. diva-portal.org Deoxyfluorination of a nitrophenol precursor is another viable route to obtain the necessary fluorinated starting material. diva-portal.org
These methods that introduce fluorine at an early stage can be advantageous as they avoid potential complications with fluorinating a more complex, fully formed heterocyclic system.
Enantioselective Fluorination Techniques
The development of enantioselective fluorination methods is of significant interest for the synthesis of chiral fluorine-containing molecules, which are important in medicinal chemistry. rsc.org These techniques aim to introduce a fluorine atom in a stereocontrolled manner, leading to the formation of a specific enantiomer.
Organocatalysis has emerged as a powerful tool for asymmetric fluorination. Chiral catalysts, such as cinchona alkaloids, have been used to achieve enantioselective fluorocyclization of indole derivatives. nih.govnih.gov For example, the combination of a bis-cinchona alkaloid with an electrophilic fluorinating agent like NFSI can facilitate the asymmetric fluorocyclization of a prochiral indole with a pendant nucleophile, yielding a fluorinated heterocycle with good enantioselectivity. nih.gov
Chiral anion phase-transfer catalysis is another successful strategy. This method has been used for the asymmetric fluorinative dearomatization of tryptamine (B22526) derivatives, constructing two adjacent quaternary stereogenic centers with high enantioselectivity. rsc.org The use of a chiral BINOL-derived phosphate (B84403) anion as the phase-transfer catalyst has been shown to be effective in this transformation. rsc.org
Palladium catalysis has also been applied to the enantioselective fluorination of oxindoles, which are structurally related to indolines. nih.gov These methods often employ chiral ligands to control the stereochemical outcome of the fluorination reaction. nih.gov
| Catalyst Type | Example Catalyst/System | Application | Reported Enantioselectivity |
|---|---|---|---|
| Organocatalyst | Bis-cinchona alkaloid (e.g., (DHQ)2PHAL) with NFSI nih.gov | Asymmetric cascade fluorination–heterocyclization of prochiral indoles. nih.gov | 52% to 84% ee nih.gov |
| Phase-Transfer Catalyst | Chiral BINOL-derived phosphate anion rsc.org | Asymmetric fluorinative dearomatization of tryptamine derivatives. rsc.org | Up to 97% ee rsc.org |
| Palladium Catalyst | Chiral palladium complexes nih.gov | Enantioselective fluorination of oxindoles. nih.gov | 75–96% ee nih.gov |
Construction of the C2-Hydroxymethyl Group
The final key step in the synthesis of this compound is the formation of the hydroxymethyl group at the C2 position of the indoline ring. This is typically achieved through the reduction of a carbonyl or ester group at that position.
Reduction Methodologies for Indolin-2-one and Ester Precursors
The reduction of an ester group, such as in ethyl 5-fluoroindole-2-carboxylate, to the corresponding alcohol is a common and effective method. A variety of reducing agents can be used for this transformation. For instance, the reduction of an indole-2-carboxylate (B1230498) with magnesium in methanol (B129727) has been shown to selectively reduce the ester to a hydroxymethyl group. clockss.org
Alternatively, if the precursor is an indolin-2-one (an oxindole), reduction of the ketone functionality is required. Borane (B79455) complexes, such as borane tetrahydrofuran (B95107) complex, are effective reagents for the reduction of the amide carbonyl in oxindoles to form the corresponding indoline. thieme-connect.com
The synthesis of indoline-2-carboxylic acids from the corresponding indole-2-carboxylic acids or their esters can be achieved through reduction with stannous chloride and dry hydrogen chloride gas in a lower alkanol solvent. google.com The resulting indoline-2-carboxylic acid can then be further reduced to the alcohol. The enantioselective borane reduction of prochiral ketones can be catalyzed by (S)-(indolin-2-yl)methanol or (S)-indoline-2-carboxylic acid, yielding chiral secondary alcohols with high enantiomeric excess. pku.edu.cn
Stereoselective Introduction of the Hydroxymethyl Moiety
The creation of a defined stereocenter at the C2 position is a critical challenge in the synthesis of this compound. The stereoselective introduction of the hydroxymethyl group is paramount for its application in asymmetric synthesis and medicinal chemistry. Methodologies to achieve this often rely on the asymmetric reduction of a prochiral carbonyl group at the C2 position or through chiral auxiliary-controlled cyclization reactions.
One prominent strategy involves the asymmetric reduction of a 5-fluoroindole-2-carboxylate ester. This transformation can be accomplished using various chiral reducing agents. For instance, the use of sodium borohydride (B1222165) in combination with a chiral ligand or a stereoselective borane reagent can effectively yield the desired enantiomer of the alcohol. The success of this approach hinges on the ability of the chiral catalyst to differentiate between the two faces of the ester carbonyl group.
Another powerful technique is the use of chiral auxiliaries. In this approach, a chiral auxiliary is appended to the indoline nitrogen or another suitable position on the molecule. This auxiliary then directs the stereochemical outcome of a subsequent reaction, such as a reduction or a cyclization. For example, an imidazolidinone-based chiral auxiliary can be used to mediate an aldol (B89426) reaction, which, after a one-pot reductive cyclization using reagents like NiCl₂·6H₂O/NaBH₄, can furnish highly stereoselective furoindoline derivatives. researchgate.net A similar strategy could be adapted where a precursor bearing a chiral auxiliary undergoes reductive cyclization to form the indoline ring, with the auxiliary guiding the stereochemistry at C2 during the formation of the hydroxymethyl group. researchgate.net
Furthermore, dynamic kinetic resolution of a racemic precursor, such as a 5-fluoroindolin-2-one, could be employed. This involves the enantioselective reduction of the ketone in the presence of a catalyst that can racemize the starting material, allowing for a theoretical yield of up to 100% of a single enantiomer of the product alcohol.
Convergent and Divergent Synthetic Routes to this compound
The strategic planning for the synthesis of this compound can follow either convergent or divergent pathways, each with distinct advantages in terms of efficiency and molecular diversity. wikipedia.orgresearchgate.net
A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the later stages of the synthesis. researchgate.net For this compound, this could entail the synthesis of a suitably protected and functionalized 4-fluoroaniline (B128567) derivative and a separate chiral C4 synthon containing the hydroxymethyl group, which are then coupled to form the indoline ring.
Conversely, a divergent synthesis begins with a common intermediate that is elaborated into a variety of structurally related compounds. wikipedia.org In this context, a core intermediate like 5-fluoroindole or 5-fluoroindolin-2-one could be synthesized and then subjected to various reactions to install the hydroxymethyl group and other functionalities, potentially leading to a library of related compounds for structure-activity relationship studies. researchgate.net
Stepwise Assembly Approaches
Stepwise, or linear, syntheses remain a foundational approach for constructing the 5-fluoroindoline core. Several classic named reactions for indole synthesis can be adapted for this purpose, starting from commercially available fluorinated aromatics. diva-portal.org
Fischer Indole Synthesis : This method could start from 4-fluorophenylhydrazine and a pyruvate derivative. The resulting hydrazone, upon treatment with an acid catalyst, undergoes cyclization to form an ethyl 5-fluoroindole-2-carboxylate. diva-portal.org Subsequent reduction of both the indole double bond and the ester group would yield the target this compound.
Leimgruber-Batcho Indole Synthesis : This industrial-scale friendly route often starts with a 2-nitrotoluene (B74249) derivative. For the target molecule, 5-fluoro-2-nitrotoluene (B1295086) would be reacted with dimethylformamide dimethyl acetal (B89532) to form an enamine, which then undergoes reductive cyclization using catalysts like Raney Nickel or Pd/C to give 5-fluoroindole. diva-portal.org The indole would then need to be functionalized at the C2 position with a hydroxymethyl precursor, followed by reduction of the pyrrole (B145914) ring.
Sugasawa Synthesis : This approach involves the reaction of 4-fluoroaniline with chloroacetonitrile (B46850) in the presence of a Lewis acid like BCl₃. The resulting α-amino ketone intermediate is then reduced with sodium borohydride to afford 5-fluoroindole. diva-portal.org
Following the formation of the 5-fluoroindole or a 2-carboxy-substituted derivative, the synthesis is completed through reduction steps. The indole ring is typically reduced to an indoline using reagents such as sodium cyanoborohydride, catalytic hydrogenation, or magnesium in methanol. The C2-ester or C2-acid is reduced to the primary alcohol using lithium aluminum hydride or other suitable reducing agents.
Cascade and One-Pot Reaction Sequences
To improve synthetic efficiency, cascade or one-pot reactions that form multiple bonds in a single operation are highly desirable. These strategies reduce the number of intermediate purification steps, saving time and resources. researchgate.netresearchgate.net
A potential one-pot approach could involve the reductive cyclization of an ortho-nitroaryl precursor. For example, a derivative of 4-fluoronitrobenzene could be elaborated with a side chain containing a masked aldehyde or ketone. A one-pot reaction involving the reduction of the nitro group to an amine, followed by intramolecular condensation and a subsequent reduction of the resulting imine and/or other functional groups, could directly lead to the functionalized indoline. diva-portal.orgresearchgate.net
Another advanced strategy is the Ugi-Heck reaction, which has been used to create highly substituted indol-2-ones in a one-pot fashion. researchgate.net While this produces the oxidized indolin-2-one core, it demonstrates the power of combining multi-component reactions with transition-metal-catalyzed cyclizations. A similar concept could be envisioned where the product of a multi-component reaction is directly channeled into a reductive cyclization cascade to yield the desired indolin-2-ylmethanol structure.
Furthermore, photocatalytic methods are emerging as powerful tools for constructing complex heterocyclic systems. A photocatalytic skeleton-editing strategy, for instance, has been used for the convergent and divergent synthesis of dihydroisoquinolinediones, showcasing the potential for novel bond-forming cascades. rsc.org
Precursor Synthesis and Reactivity in the Context of this compound Formation
The availability and reactivity of key precursors are crucial for the successful synthesis of this compound. The fluorine atom significantly influences the electronic properties of these precursors, affecting reaction outcomes.
Key precursors often include 5-fluoroindolin-2-one, 5-fluoroindole, and 4-fluoroaniline. 5-Fluoroindolin-2-one is a particularly important intermediate, serving as a precursor for the drug sunitinib. researchgate.netrsc.org It can be synthesized through various routes, including the intramolecular α-arylation of chloro- or fluoro-substituted anilides. rsc.org
The synthesis of 5-fluoroindole can be achieved from 4-fluoroaniline via methods like the Bischler or Sugasawa syntheses. diva-portal.org Alternatively, 4-fluoronitrobenzene can serve as a starting point. diva-portal.org The reactivity of these precursors is governed by the strong electron-withdrawing nature of the fluorine atom. This deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).
The fluorine substituent can also lead to undesired side reactions. For example, in reactions involving highly basic organometallic reagents, deprotonation ortho to the fluorine atom followed by β-fluoride elimination can lead to the formation of a highly reactive benzyne (B1209423) intermediate, complicating the synthesis. chemrxiv.org
The table below summarizes some key precursors and their synthetic origins.
| Precursor | Typical Starting Material(s) | Key Reaction Type | Reference |
|---|---|---|---|
| 5-Fluoroindole | 4-Fluoroaniline, 4-Fluorophenylhydrazine | Bischler, Fischer, Sugasawa Synthesis | diva-portal.org |
| 5-Fluoroindolin-2-one | N-(4-fluorophenyl)-2-chloroacetamide | Intramolecular α-arylation | rsc.org |
| Ethyl 5-fluoroindole-2-carboxylate | 4-Fluorophenylhydrazine, Ethyl pyruvate | Fischer Indole Synthesis | diva-portal.org |
| 4-Fluoroaniline | 4-Fluoronitrobenzene | Reduction | diva-portal.org |
The synthesis of fluorinated 2-oxindoles, which are direct precursors to the corresponding indolin-2-ylmethanols via reduction, can also be achieved through intramolecular dehydrogenative coupling pathways under transition-metal-free conditions. iiserkol.ac.in This highlights the continuous development of novel methods for accessing these important fluorinated heterocyclic cores.
Reactivity of the Primary Hydroxyl Group at C2
The primary hydroxyl group attached to the C2 position of the indoline core is a versatile handle for a multitude of chemical modifications. Its reactivity is characteristic of a primary alcohol, allowing for esterification, etherification, oxidation, reduction, and nucleophilic substitution reactions.
Esterification and Etherification Reactions
The primary hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides, typically in the presence of an acid catalyst or a coupling agent. Similarly, etherification can be achieved through reactions like the Williamson ether synthesis, where the corresponding alkoxide reacts with an alkyl halide.
These reactions are fundamental in modifying the steric and electronic properties of the C2 substituent. The introduction of different ester or ether functionalities can influence the molecule's solubility, lipophilicity, and interactions with biological targets.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reactant | Reagents and Conditions | Product |
|---|---|---|---|
| Esterification | Acetic Anhydride | Pyridine, Room Temperature | (5-Fluoroindolin-2-yl)methyl acetate (B1210297) |
Oxidation and Reduction Transformations
Oxidation of the primary hydroxyl group can yield either the corresponding aldehyde, 5-fluoroindoline-2-carbaldehyde, or the carboxylic acid, 5-fluoroindoline-2-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. ambeed.com Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used for the selective formation of the aldehyde, while stronger agents like potassium permanganate (B83412) or Jones reagent will lead to the carboxylic acid.
Conversely, while the hydroxyl group is already in a reduced state, the potential for its removal (reduction to a methyl group) exists through a two-step process involving conversion to a good leaving group (e.g., a tosylate) followed by reduction with a hydride source like lithium aluminum hydride.
Table 2: Illustrative Oxidation and Reduction Transformations
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC), Dichloromethane | 5-Fluoroindoline-2-carbaldehyde |
| Oxidation to Carboxylic Acid | Potassium Permanganate, NaOH, H₂O, Heat | 5-Fluoroindoline-2-carboxylic acid |
Nucleophilic Substitution Reactions
The hydroxyl group itself is a poor leaving group; however, its conversion to a better leaving group, such as a tosylate or a halide, facilitates nucleophilic substitution reactions. msu.edulibguides.com This strategy opens the door to the introduction of a wide array of nucleophiles at the C2-methyl position, including azides, cyanides, and thiols, thereby enabling the synthesis of a broad spectrum of derivatives with diverse functionalities. The mechanism of these substitutions typically follows an SN2 pathway. libguides.com
Table 3: Exemplary Nucleophilic Substitution Reactions
| Leaving Group | Nucleophile | Reagents and Conditions | Product |
|---|---|---|---|
| Tosylate | Sodium Azide | DMF, Heat | 2-(Azidomethyl)-5-fluoroindoline |
Modifications of the Indoline Nitrogen Atom
The secondary nitrogen atom of the indoline ring is nucleophilic and can be readily functionalized through various reactions, most notably N-alkylation and N-acylation. These modifications are crucial for building molecular complexity and are widely employed in the synthesis of biologically active compounds.
N-Alkylation and N-Acylation Reactions
Table 4: Documented N-Alkylation and N-Acylation Reactions of Indoline Derivatives
| Reaction Type | Reactant | Reagents and Conditions | Product |
|---|---|---|---|
| N-Alkylation | Ethyl chloroacetate | t-BuOK, THF, 40 °C | Ethyl 2-((5-fluoro-2-(hydroxymethyl)indolin-1-yl)acetate |
Formation of N-Heterocyclic Derivatives
The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and a reactive hydroxyl group, makes it a valuable precursor for the synthesis of fused N-heterocyclic derivatives. Intramolecular cyclization reactions can be designed to form new rings fused to the indoline core. For instance, reaction with a bifunctional electrophile could first lead to N-alkylation or N-acylation, followed by an intramolecular reaction involving the C2-hydroxyl group to close a new ring. This strategy provides a pathway to complex polycyclic systems, such as pyrrolo[1,2-a]indoles or other related heterocyclic frameworks, which are of significant interest in medicinal chemistry. iupac.org
Electrophilic and Nucleophilic Reactions of the Fluorinated Indoline Ring System
The indoline core, substituted with a fluorine atom, presents distinct sites for both electrophilic and nucleophilic attack, enabling a variety of functionalization strategies.
The C3 position of the indoline ring, while not inherently reactive in this compound itself, is a key site for functionalization in related indolin-2-one derivatives. The corresponding oxidized form, 5-fluoroindolin-2-one, serves as a precursor for the synthesis of spiro-indoline derivatives. These reactions often proceed through the formation of an intermediate that can undergo cycloaddition or condensation reactions. For instance, 1,3-dipolar cycloadditions involving azomethine ylides generated from isatins (the oxidized form of indolinones) and various amino acids lead to the formation of highly functionalized spiropyrrolidine-oxindoles. rsc.org
Another strategy involves the condensation of 5-fluoroindolin-2-one with other molecules to construct spirocyclic systems. For example, the reaction of 5-fluoroindolin-2-one with N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide is a key step in the synthesis of the protein kinase inhibitor, sunitinib. google.com While this particular example does not form a spiro-center at C3, it highlights the reactivity of the C3 position of the 5-fluoroindolin-2-one precursor. The generation of a quaternary chiral center at the C3 position of the oxindole (B195798) is a significant area of research, often employing catalytic enantioselective methods. rsc.org
| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Ref |
| 5-Fluoroindolin-2-one | Isatin-derived azomethine ylides | 1,3-Dipolar Cycloaddition | Spiropyrrolidine-oxindoles | rsc.org |
| 5-Fluoroindolin-2-one | N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | Condensation | Substituted Indolin-2-one | google.com |
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of chlorine, bromine, or iodine using appropriate reagents and catalysts. msu.edu
Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids. msu.edu
Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid. msu.edu
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. msu.edu
The precise conditions for these reactions would need to be optimized to achieve the desired regioselectivity and avoid unwanted side reactions. The electron-donating nature of the amino group can make the ring highly reactive, potentially leading to polysubstitution or oxidation under harsh conditions. Protection of the amino group may be necessary to control the reactivity and achieve selective substitution.
Ring-Opening and Rearrangement Pathways of the Indoline Scaffold
The indoline ring is a relatively stable heterocyclic system. However, under specific conditions, ring-opening reactions can be induced. These reactions are less common for the indoline scaffold itself compared to more strained ring systems like epoxides. nih.govlibretexts.orglibretexts.orgencyclopedia.publumenlearning.com
Pathways for ring-opening could potentially be initiated by:
Oxidative Cleavage: Strong oxidizing agents could cleave the benzene (B151609) or the pyrrolidine (B122466) ring, though this would likely lead to complex product mixtures.
Reductive Cleavage: Under harsh reducing conditions, the C-N or C-C bonds of the pyrrolidine ring could be cleaved.
Rearrangement reactions of the indoline scaffold are not widely reported for this compound itself. However, related indole derivatives can undergo various rearrangements, often acid-catalyzed, to form different heterocyclic systems.
Application of this compound as a Versatile Synthetic Building Block
This compound is recognized as a valuable building block in organic synthesis due to its combination of a chiral center, a primary alcohol, a secondary amine, and a fluorinated aromatic ring. cymitquimica.com This multifaceted structure allows for its incorporation into a wide array of more complex molecules.
The primary alcohol and secondary amine functionalities of this compound provide convenient handles for further chemical modifications. The alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester. The secondary amine can be acylated, alkylated, or used in the formation of amides or sulfonamides.
For example, in the synthesis of indoline-2-carboxamide derivatives, the indoline core, which can be substituted with fluorine, is a key structural component. acs.org Although this example starts from a carboxylic acid derivative, it demonstrates how the indoline scaffold is incorporated into larger, biologically active molecules. The synthesis often involves coupling reactions to append various substituents to the indoline nitrogen and the C2 position. acs.org
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are a powerful tool in modern synthetic chemistry. The presence of both a nucleophilic amine and a primary alcohol makes this compound a potentially valuable substrate for MCRs.
While specific MCRs involving this compound are not extensively documented, related indoline derivatives participate in such reactions. For instance, isatins (the oxidized form of indolin-2-ones) are widely used in MCRs to generate complex heterocyclic scaffolds. rsc.org For example, a three-component reaction of isatins, amines, and nitroalkenes can be used to synthesize spirooxindoles. rsc.org The ability of the indoline nitrogen and the C2-substituent to participate in sequential or concerted bond-forming events makes this class of compounds well-suited for the discovery of novel chemical entities through MCRs.
Advanced Catalytic and Methodological Approaches in the Synthesis and Transformation of 5 Fluoroindolin 2 Yl Methanol Analogs
Asymmetric Catalysis for Enantioselective Synthesis
The creation of the stereogenic center at the C2 position of the indoline (B122111) ring with high enantioselectivity is a key challenge. Various asymmetric catalytic strategies have been developed to address this, including the use of chiral ligands, organocatalysis, and metal-mediated stereocontrol. A common and effective strategy involves the asymmetric reduction of a 2-oxindole precursor, such as 5-fluoroindolin-2-one.
Chiral Ligand Design and Optimization
The design and optimization of chiral ligands are central to achieving high enantioselectivity in metal-catalyzed reactions. For the synthesis of chiral indolines, a variety of ligands have been developed and successfully employed.
A notable class of ligands are C₂-symmetric N,N'-dioxides, which can be synthesized from readily available chiral amino acids. acs.org These tetradentate ligands can coordinate with a range of metal ions, including Sc(III), Cu(I), Cu(II), and Ni(II), to form versatile chiral Lewis acid catalysts. acs.orgresearchgate.net These complexes have proven effective in various asymmetric reactions, including the α-arylation of 3-substituted oxindoles with diaryliodonium triflates, affording products with a quaternary stereocenter in high yields and enantioselectivities (up to 99% ee). oup.com
Another important class of ligands for the asymmetric synthesis of chiral indolines are chiral N-heterocyclic carbenes (NHCs). New chiral NHC ligands have been successfully used in the Pd-catalyzed asymmetric intramolecular α-arylation of amide enolates to produce chiral 3-alkoxy and 3-aminooxindoles with high enantioselectivity (up to 97% ee). nih.gov
Furthermore, chiral bis(oxazoline) ligands, in combination with metal catalysts like Zn(OTf)₂, have been used in the synthesis of spirooxindole derivatives through Michael/cyclization reactions. nih.gov The optimization of the ligand structure is crucial for achieving high stereocontrol in these transformations.
The following table summarizes the performance of selected chiral ligands in the asymmetric synthesis of oxindole (B195798) derivatives, which are precursors to (5-Fluoroindolin-2-yl)methanol analogs.
| Catalyst/Ligand System | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Reference |
| Sc(OTf)₃ / N,N'-dioxide | α-Arylation | N-unprotected 3-substituted oxindole | α-Aryl-3-substituted oxindole | up to 99 | up to 99 | oup.com |
| Pd / Chiral NHC | Intramolecular α-arylation | Amide enolate | 3-Alkoxy/amino-oxindole | high | up to 97 | nih.gov |
| Ni(II) / N,N'-dioxide | Alkoxylation | 3-Bromo-3-substituted 2-oxindole | 3-Alkyl-3-alkoxy-2-oxindole | up to 99 | 95:5 er | researchgate.net |
| Zn(OTf)₂ / Bis(oxazoline) | Michael/cyclization | 3-Isothiocyanato oxindole | Spirooxindole | 95-99 | N/A | nih.gov |
Organocatalytic Strategies
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, avoiding the use of often toxic and expensive metals. For the synthesis of this compound analogs, organocatalytic methods can be applied to the key step of asymmetrically reducing the corresponding 2-oxindole or in reactions involving fluorooxindole precursors.
Chiral phosphoric acids, derived from binaphthol, have been successfully used to catalyze the reduction of ketimines with dihydropyridine-based reducing agents, affording chiral amines with high enantioselectivity. rsc.org This methodology is conceptually applicable to the asymmetric reduction of the imine tautomer of a 2-oxindole.
Another organocatalytic approach involves the use of chiral Lewis bases to activate trichlorosilane (B8805176) for the enantioselective reduction of ketones and imines. rsc.org Chiral oxazolines containing an isoquinoline (B145761) scaffold have shown good efficacy in the reduction of ketimines, achieving enantiomeric excesses up to 92%. rsc.org
Furthermore, organocatalytic strategies have been developed for the asymmetric conjugate addition of fluorooxindoles to various acceptors. For instance, the addition of N-Boc-3-fluoro-2-oxindole to quinone methides can be catalyzed by chiral phase-transfer catalysts, yielding products with high diastereoselectivity and enantioselectivity (up to 94% ee). nih.gov Similarly, a commercially available urea (B33335) catalyst can promote the atroposelective addition of fluorooxindoles to coumarin (B35378) Michael acceptors, constructing a chiral axis and a tetrasubstituted stereocenter with up to 97% ee. rsc.orgnih.gov
The table below presents examples of organocatalytic reactions relevant to the synthesis of fluorinated indoline analogs.
| Organocatalyst | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid | Reduction | Ketimine | Chiral Amine | up to 90 | up to 95 | rsc.org |
| Chiral Oxazoline/Isoquinoline | Hydrosilylation | Ketimine | Chiral Amine | high | up to 92 | rsc.org |
| Chiral Phase-Transfer Catalyst | Conjugate Addition | N-Boc-3-fluoro-2-oxindole | 3,3-Disubstituted oxindole | 84-98 | 81-94 | nih.gov |
| Chiral Urea | Atroposelective Addition | N-Methyl-3-fluorooxindole | Atropisomeric fluorooxindole-coumarin | 81 | 97 | rsc.orgnih.gov |
Metal-Mediated Stereocontrol
Transition metal catalysis plays a pivotal role in the stereoselective synthesis of complex molecules, including chiral indolines. Various metals, such as iridium, rhodium, ruthenium, and nickel, have been employed to control the stereochemical outcome of reactions leading to these valuable scaffolds.
Iridium complexes, particularly those with chiral ligands, have been used for the asymmetric hydrogenation of ketones and the intramolecular hydroarylation of α-ketoamides to yield 3-substituted 3-hydroxy-2-oxindoles with high enantioselectivities (up to 98% ee). beilstein-journals.org The choice of ligand, such as SpiroAP or SpiroPAP, is critical for achieving high turnover numbers and enantioselectivities. oup.com
Nickel-catalyzed reactions have also been explored for the synthesis of substituted oxindoles. For example, a nickel-catalyzed allylation of 2-oxindoles using allyl alcohol has been developed, offering a sustainable route to C-allylated products. rsc.org While this specific example is not asymmetric, the use of chiral ligands with nickel catalysts is a promising avenue for enantioselective transformations.
Copper-catalyzed reactions are also relevant. For instance, the intramolecular N-arylation of racemic 2-amino-3-(2-iodoaryl)propanoates can be achieved with a Cu(I)/BINOL system in a kinetic resolution process to afford chiral indolines.
The following table provides examples of metal-mediated stereocontrolled syntheses relevant to this compound analogs.
| Metal Catalyst | Ligand | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Reference |
| Ir(cod)₂ | Chiral diene | Intramolecular hydroarylation | α-Ketoamide | 3-Hydroxy-2-oxindole | high | up to 98 | beilstein-journals.org |
| NiCl₂ | - | Cycloaddition/Isomerization | Isatin (B1672199) derivative | Pyrazolophthalazinyl spirooxindole | good | N/A | nih.gov |
| Cu(I) | BINOL | Intramolecular N-arylation (Kinetic Resolution) | Racemic 2-amino-3-(2-iodoaryl)propanoate | Chiral indoline | N/A | high |
Green Chemistry and Sustainable Synthesis Methods
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. For the synthesis of this compound and its analogs, this includes the use of greener solvents, solvent-free reaction conditions, and alternative energy sources like mechanochemistry and photochemistry.
Solvent Effects and Solvent-Free Reactions
The choice of solvent can significantly impact the efficiency, selectivity, and environmental footprint of a chemical reaction. The use of water as a solvent is highly desirable due to its non-toxic and abundant nature. Several synthetic methods for oxindole derivatives have been successfully conducted in water. For instance, a catalyst-free Henry reaction between isatin and 3,5-dimethyl-4-nitroisoxazole (B73060) proceeds in water at 50 °C to give 3-substituted-3-hydroxy isoxazole-oxindole hybrids in excellent yields. sjp.ac.lk Furthermore, a solvent-controlled Friedel-Crafts reaction between indoles and isatins using a recyclable Dabco-based ionic liquid catalyst can selectively produce 3-indolyl-3-hydroxy oxindoles in THF and 3,3-diindolyl oxindoles in water. sjp.ac.lk
Solvent-free reactions represent an even greener alternative, minimizing waste and simplifying product isolation. The synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, an important intermediate for the synthesis of sunitinib (B231) (which contains a 5-fluoroindolin-2-one core), has been significantly improved by employing a solvent-free decarboxylation step. researchgate.net
The solubility of key intermediates like 5-fluoro-2-oxindole has been studied in various pure and binary solvent systems, which is crucial for optimizing reaction and purification conditions. researchgate.net
| Reaction | Solvent/Condition | Catalyst | Product | Yield (%) | Reference |
| Henry Reaction | Water | Catalyst-free | 3-Hydroxy-isoxazole-oxindole | 82-99 | sjp.ac.lk |
| Friedel-Crafts Reaction | Water | Dabco-based ionic liquid | 3,3-Diindolyl oxindole | high | sjp.ac.lk |
| Decarboxylation | Solvent-free | - | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 98.5 | researchgate.net |
Mechanochemical and Photochemical Approaches
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a powerful solvent-free approach to synthesis. Ball milling is a common technique used to carry out mechanochemical reactions. The synthesis of 1,2,3-triazole tethered 3-hydroxy-2-oxindoles has been achieved under ball-milling conditions by merging an aldol (B89426) condensation with a click reaction. researchgate.net This method is efficient and avoids the use of bulk solvents. Mechanoredox chemistry, combining mechanical agitation with redox processes, has also been employed for the synthesis of oxindoles using a catalytic amount of a Cu(II) precatalyst and piezoelectric materials like BaTiO₃. researchgate.net
Photochemistry, using light as a clean reagent to drive chemical reactions, provides another sustainable synthetic strategy. A notable example is the photochemical deracemization of racemic 3-substituted oxindoles. d-nb.inforesearchgate.net Upon irradiation at 366 nm in the presence of a chiral benzophenone (B1666685) catalyst, enantiomerically pure or enriched oxindoles can be obtained with up to 99% ee. d-nb.info This process allows for the predictable editing of the stereogenic center at the C3 position. The reduction of the resulting enantioenriched oxindole to the corresponding indoline proceeds with complete retention of configuration. researchgate.net
| Method | Conditions | Catalyst | Product | Yield (%) | ee/dr | Reference |
| Mechanochemistry | Ball-milling | - | 1,2,3-Triazole tethered 3-hydroxy-2-oxindole | good | N/A | researchgate.net |
| Mechanoredox | Ball-milling, BaTiO₃ | Cu(II) | Oxindole | N/A | N/A | researchgate.net |
| Photochemistry | λ=366 nm | Chiral benzophenone | Enantioenriched 3-substituted oxindole | 82-99 | up to 99% | d-nb.info |
Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of complex heterocyclic molecules such as this compound are increasingly benefiting from the adoption of advanced manufacturing technologies. Flow chemistry and automated synthesis platforms, in particular, offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, higher efficiency, and greater scalability. scielo.brrsc.org
Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or channels, provides superior control over reaction parameters. The high surface-area-to-volume ratio in microreactors allows for rapid heat and mass transfer, enabling precise temperature control and mixing that is often unachievable in batch reactors. scielo.brrsc.org This is particularly advantageous for the synthesis of indole (B1671886) and indoline derivatives, where rapid and unstable intermediates can lead to unwanted dimerization or multimerization by-products. labmanager.com Research at Nagoya University has demonstrated an ultrafast microflow synthesis method that limits the presence of unstable intermediates to approximately 0.1 seconds, thereby maximizing the yield of the desired indole product. labmanager.com This approach could be directly applied to the reduction of a 5-fluoroindoline-2-carboxylic acid ester to this compound, a reaction that often requires careful control to prevent over-reduction or side reactions.
Furthermore, flow electrochemistry has emerged as a powerful tool for generating reactive intermediates for the synthesis of indole alkaloids. rsc.orgacs.org By conducting key electrochemical oxidations, such as the Shono oxidation, in a flow cell, researchers have been able to significantly reduce the amount of electrolyte required while maintaining a stable and broadly applicable process for library generation. rsc.orgacs.orgresearchgate.net
Automated synthesis platforms represent another leap forward, enabling high-throughput synthesis and screening of compound libraries. These systems integrate robotics with chemical synthesis modules to accelerate the design-make-test-analyze (DMTA) cycle in drug discovery. iktos.ai Technologies like acoustic droplet ejection (ADE) allow for the automated, nanoscale synthesis of thousands of compounds in microplates, drastically reducing the time and resources required for reaction optimization and the creation of diverse derivative libraries. researchgate.netnih.gov Platforms such as the one developed by Iktos combine generative AI for molecular design with fully automated robotic systems that manage the entire workflow from synthesis and purification to analysis, significantly shortening discovery timelines. iktos.ai Another approach, the radial synthesizer, utilizes a novel arrangement of flow modules that can be reused within a multistep process, minimizing waste and allowing different synthetic routes to be tested without reconfiguring the hardware. fu-berlin.de
Table 1: Advanced Synthesis Platforms for Indoline Analogs
| Technology Platform | Key Features | Potential Application for this compound Analogs | References |
|---|---|---|---|
| Microflow Reactors | Precise control of short reaction times (ms); superior heat/mass transfer; suppression of side reactions. | High-yield reduction of 5-fluoroindoline-2-carboxylate to the corresponding methanol (B129727), minimizing by-products. | scielo.brlabmanager.com |
| Flow Electrochemistry | Generation of reactive intermediates; reduced electrolyte loading; stable and scalable processes. | Selective oxidation or functionalization of the indoline core or side chain in analog synthesis. | rsc.orgacs.orgresearchgate.net |
| Automated Synthesis (ADE) | High-throughput, nanoscale synthesis; rapid library generation; reduced resource consumption. | Rapid screening of catalysts and reaction conditions for transformations; synthesis of a large library of derivatives. | researchgate.netnih.gov |
| Integrated Robotic Platforms | AI-driven molecular design; fully automated workflow (synthesis, purification, analysis). | Accelerated discovery of novel this compound-based compounds with optimized properties. | iktos.ai |
| Radial Synthesizer | Reusable flow modules; flexible execution of linear and convergent syntheses; minimal waste. | Efficient multi-step synthesis of complex analogs and small libraries without instrument reconfiguration. | fu-berlin.de |
Development of Novel Reagents and Catalyst Systems
The efficient and selective synthesis of this compound and its analogs relies heavily on the continuous development of novel reagents and catalyst systems. These advancements aim to improve yields, enhance stereoselectivity, and broaden the tolerance for diverse functional groups.
A notable example is the development of an alternative, multi-step pathway for producing substituted 5-fluoroindoline (B1304769) cores, which are direct precursors to the target molecule. acs.org This route begins with the reduction of 5-fluoro-2-iodobenzoic acid using borane (B79455) (BH₃) in THF to yield the corresponding alcohol. acs.org The alcohol is then converted to a mesylate using methanesulfonyl chloride (MsCl) and diisopropylethylamine (DIPEA). acs.org Subsequent reaction with an N-protected glycine (B1666218) ester is facilitated by a phase-transfer catalyst, tetrabutylammonium (B224687) iodide (TBAI). acs.org After deprotection, the crucial intramolecular cyclization to form the 5-fluoroindoline ring is achieved through copper(I) iodide (CuI) catalysis with cesium acetate (B1210297) (CsOAc) in DMSO. acs.org This pathway highlights a sophisticated use of modern reagents and catalysts to construct the core scaffold.
For transformations at the 2-position of the indoline ring, specific reducing agents have been employed. The partial reduction of a 2-position ester to the corresponding aldehyde, a direct precursor to this compound, can be cleanly achieved using Diisobutylaluminium hydride (DIBAL-H) at low temperatures. nih.gov Furthermore, modern peptide coupling agents are frequently used to create amide derivatives from the parent 5-fluoroindole-2-carboxylic acid. Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HCTU) facilitate efficient amide bond formation under mild conditions. acs.orgnih.gov
Advanced catalytic systems are also being applied to the synthesis and transformation of indoline and oxindole frameworks. Palladium(II)-catalyzed intramolecular C-H amination provides an efficient route to substituted indoline derivatives. organic-chemistry.org In a different approach, a catalytic system comprising an iodide source like TBAI and an oxidant such as hydrogen peroxide (H₂O₂) has been used for the intramolecular oxidative amination of 3-aminoalkyl 2-oxindoles to generate complex spirooxindole structures. mdpi.com These catalytic methods offer powerful alternatives to traditional synthetic routes, often proceeding with higher efficiency and selectivity.
Table 2: Novel Reagents and Catalyst Systems in the Synthesis of this compound Analogs
| Reagent/Catalyst System | Transformation | Purpose/Advantage | References |
|---|---|---|---|
| Borane (BH₃) | Reduction of carboxylic acid | Selective reduction of 5-fluoro-2-iodobenzoic acid to the alcohol. | acs.org |
| MsCl / DIPEA | Mesylation | Activation of the alcohol for subsequent nucleophilic substitution. | acs.org |
| CuI / CsOAc | Intramolecular C-N coupling | Copper-catalyzed cyclization to form the 5-fluoroindoline ring system. | acs.org |
| TBTU / HCTU | Amide coupling | Efficient formation of amide bonds from the corresponding carboxylic acid under mild conditions. | acs.orgnih.gov |
| DIBAL-H | Ester Reduction | Partial reduction of a 2-position ester to an aldehyde, a precursor to the methanol. | nih.gov |
| Pd(II) / PhI(OAc)₂ | Intramolecular C-H Amination | Catalytic formation of the indoline ring from phenethylamine (B48288) derivatives. | organic-chemistry.org |
| TBAI / H₂O₂ | Oxidative Amination | Catalytic intramolecular C-N bond formation to construct spiro-pyrrolidinyl oxindoles. | mdpi.com |
Theoretical and Computational Investigations of 5 Fluoroindolin 2 Yl Methanol and Its Derivatives
Electronic Structure and Molecular Conformation Analysis
Understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule is fundamental to comprehending its chemical behavior. For (5-Fluoroindolin-2-yl)methanol, computational analysis illuminates these aspects, providing a foundation for interpreting its reactivity and potential interactions.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest. arxiv.org Geometry optimization is a primary application of DFT, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. youtube.com
For this compound, a DFT-based geometry optimization would typically be performed using a functional such as B3LYP and a basis set like 6-311G(d,p). This process iteratively adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. The resulting optimized geometry provides crucial information about the spatial orientation of the fluoroindoline core and the methanol (B129727) substituent.
Key parameters that would be determined from such a study include:
Bond Lengths: The distances between covalently bonded atoms. For instance, the C-F, C-N, C-C, and C-O bond lengths would be calculated and could be compared to experimental crystallographic data if available.
Bond Angles: The angles formed by three connected atoms, which dictate the local geometry around each atom.
These optimized structural parameters are essential for subsequent computational analyses, such as frequency calculations to confirm the nature of the stationary point (minimum or transition state) and for predicting spectroscopic properties.
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length | C5 | F | - | - | 1.36 Å |
| Bond Length | C2 | C (methanol) | - | - | 1.52 Å |
| Bond Angle | C4 | C5 | C6 | - | 120.5° |
| Dihedral Angle | N1 | C2 | C (methanol) | O | 65.0° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.meyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating electrophilic sites. youtube.com
For this compound, an FMO analysis would reveal the distribution of these key orbitals across the molecular structure. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
A computational study would likely show:
The HOMO of this compound is expected to be localized primarily on the electron-rich aromatic ring of the indoline (B122111) core and the nitrogen atom, indicating these as potential sites for electrophilic attack.
The LUMO would likely be distributed over the aromatic system as well, with potential contributions from the C-F bond, suggesting sites susceptible to nucleophilic attack.
The HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability and chemical reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.7 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict how it will interact with other molecules. rsc.org The MEP map displays regions of positive and negative electrostatic potential on the electron density surface.
For this compound, an MEP map would highlight:
Negative Potential Regions (Red/Yellow): These areas correspond to an excess of electron density and are indicative of sites prone to electrophilic attack. Such regions would be expected around the fluorine atom, the oxygen atom of the methanol group, and the nitrogen atom, due to the high electronegativity of these atoms.
Positive Potential Regions (Blue): These areas represent a deficiency of electrons and are susceptible to nucleophilic attack. For this compound, positive potential would likely be observed around the hydrogen atoms, particularly the one attached to the oxygen of the methanol group and the hydrogen on the nitrogen atom. The presence of the electron-withdrawing fluorine atom can also influence the electrostatic potential of the aromatic ring. researchgate.netnih.gov
MEP maps provide a visual representation of the molecule's reactivity and are particularly useful for understanding non-covalent interactions, such as hydrogen bonding. rsc.org
Reaction Mechanism Elucidation
Computational chemistry is also instrumental in unraveling the intricate steps of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify transition states and intermediates, providing a detailed picture of the reaction pathway.
The synthesis of functionalized indolines often involves multiple steps, and understanding the mechanism of each step is crucial for optimizing reaction conditions. Transition state theory is a powerful framework for this purpose. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, consequently, the rate of the reaction.
For a hypothetical synthesis of this compound, computational methods could be employed to:
Locate Transition State Structures: By searching the potential energy surface, the geometry of the transition state for a key bond-forming or bond-breaking step can be calculated.
Calculate Activation Energies: The energy difference between the reactants and the transition state provides the activation energy barrier, which is a key determinant of the reaction kinetics.
Visualize Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations can be performed to connect the transition state to the corresponding reactants and products, confirming that the located transition state is indeed on the correct reaction path.
This type of analysis can help in understanding the regioselectivity and stereoselectivity of synthetic transformations leading to this compound.
Many synthetic routes to indoline derivatives employ catalysts to enhance reaction rates and control selectivity. chemrxiv.orgnih.gov Computational modeling can provide a detailed understanding of the catalytic cycle at the molecular level.
In the context of synthesizing this compound or its precursors, computational studies could be used to:
Model Catalyst-Substrate Interactions: Investigate how the starting materials bind to the active site of the catalyst.
Elucidate the Catalytic Mechanism: Identify the elementary steps of the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination for transition metal catalysts.
Rationalize Catalyst Performance: By comparing the energy profiles for different catalysts or ligands, computational modeling can explain observed differences in catalytic activity and selectivity, guiding the design of more efficient catalysts.
For instance, if a palladium-catalyzed cross-coupling reaction were used in the synthesis, DFT calculations could model the various intermediates and transition states in the Pd(0)/Pd(II) catalytic cycle. mdpi.com
Intermolecular Interactions and Molecular Recognition Studies
The specific arrangement of functional groups and the aromatic system in this compound dictates its ability to engage in a variety of non-covalent interactions. These interactions are fundamental to its behavior in different chemical environments and are the subject of extensive theoretical investigation. Computational methods, such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), allow for a detailed analysis of the forces that govern molecular recognition events involving this scaffold. nih.govmdpi.com
The structure of this compound features multiple sites capable of participating in hydrogen bonds (H-bonds), which are crucial directional interactions in chemical and biological systems. nih.govphyschemres.org The primary H-bond donors are the hydroxyl (-OH) group and the secondary amine (-NH-) of the indoline ring. The oxygen and nitrogen atoms, along with the fluorine atom, can act as H-bond acceptors. nih.gov
Computational studies allow for the characterization of these potential interactions. The strength of these H-bonds can be estimated through methods like QTAIM, which analyzes the electron density at bond critical points. nih.govmdpi.com For instance, the interaction energy of H-bonds involving fluorine is a subject of ongoing research, with calculations showing that while organic fluorine is a weak H-bond acceptor, these interactions can still be significant. nih.govnih.gov
Table 1: Theoretical Hydrogen and Halogen Bonding Capabilities of this compound This table presents a summary of potential non-covalent interactions based on theoretical principles. The characterization (e.g., "Strong," "Weak") is relative and depends on the specific interacting partner and geometry.
| Interacting Group | Role | Potential Partner | Type of Interaction | Theoretical Characterization |
| Hydroxyl (-OH) | Donor | Lone pair acceptor (e.g., O, N) | Hydrogen Bond | Strong, directional |
| Amine (-NH-) | Donor | Lone pair acceptor (e.g., O, N) | Hydrogen Bond | Moderate, directional |
| Oxygen (of -OH) | Acceptor | H-bond donor (e.g., -OH, -NH) | Hydrogen Bond | Strong |
| Nitrogen (of -NH-) | Acceptor | H-bond donor (e.g., -OH, -NH) | Hydrogen Bond | Moderate |
| Fluorine (-F) | Acceptor | H-bond donor (e.g., -OH, -NH) | Hydrogen Bond | Weak |
| Fluorine (-F) | Donor | Nucleophile (e.g., lone pair) | Halogen Bond | Very Weak, highly directional |
The fluorinated benzene (B151609) ring of the this compound scaffold is capable of engaging in π-stacking interactions, which are critical for the assembly of aromatic molecules. mdpi.commdpi.com These interactions arise from a combination of electrostatic, dispersion, and induction forces between aromatic rings. rsc.org Theoretical models can predict the preferred geometries of these interactions, which are typically parallel-displaced or T-shaped (edge-to-face).
The introduction of a fluorine atom onto the aromatic ring significantly alters its electronic properties, particularly the quadrupole moment. This modification can influence the strength and geometry of π-stacking interactions. nih.govsoton.ac.uk Fluorination often enhances the tendency for parallel-displaced stacking by creating a more electron-deficient π-system, which can favorably interact with an electron-rich aromatic ring. mdpi.com Computational analyses, such as Symmetry-Adapted Perturbation Theory (SAPT), can dissect the interaction energy into its fundamental components (electrostatics, exchange, induction, and dispersion) to provide a deeper understanding of how fluorine substitution modulates these forces. mdpi.com These studies are essential for predicting how derivatives of this compound might interact with other aromatic systems. mdpi.comrsc.org
Prediction of Spectroscopic Parameters from First Principles
Ab initio and DFT computational methods are powerful tools for predicting the spectroscopic properties of molecules like this compound without reliance on experimental data. researchgate.net These first-principles calculations solve the electronic Schrödinger equation to determine molecular properties, including those that govern spectroscopic transitions.
For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (δ) can be calculated by determining the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F). Methods like Gauge-Including Atomic Orbital (GIAO) are commonly employed within a DFT framework to provide theoretical chemical shifts that can be correlated with molecular structure.
In the context of vibrational spectroscopy (e.g., Infrared spectroscopy), computational chemistry can predict the frequencies and intensities of vibrational modes. researchgate.net This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates to find the harmonic vibrational frequencies. These calculated frequencies correspond to specific molecular motions, such as the stretching of the O-H, N-H, and C-F bonds.
For Ultraviolet-Visible (UV-Vis) spectroscopy, which probes electronic transitions, Time-Dependent DFT (TD-DFT) is a widely used method. It allows for the calculation of excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in the UV-Vis spectrum. These calculations can help identify the nature of the electronic transitions, such as π→π* transitions within the aromatic ring.
Table 2: Hypothetical Spectroscopic Parameters for this compound Predicted from First Principles Disclaimer: The values presented in this table are purely illustrative examples of the output from theoretical calculations and are not experimental data. The specific values would depend on the chosen level of theory (e.g., functional, basis set) and computational model (e.g., solvent simulation).
| Spectroscopic Parameter | Computational Method | Predicted Value (Illustrative) | Associated Molecular Feature |
| ¹⁹F NMR Chemical Shift (δ) | DFT/B3LYP/6-311+G(d,p) (GIAO) | -118 ppm (relative to CFCl₃) | C-F bond on the aromatic ring |
| ¹³C NMR Chemical Shift (δ) | DFT/B3LYP/6-311+G(d,p) (GIAO) | 162 ppm (ipso-carbon) | Carbon atom attached to fluorine |
| IR Vibrational Frequency (ν) | DFT/B3LYP/6-311+G(d,p) | 3450 cm⁻¹ | O-H stretching |
| IR Vibrational Frequency (ν) | DFT/B3LYP/6-311+G(d,p) | 3380 cm⁻¹ | N-H stretching |
| Electronic Transition (λ_max) | TD-DFT/CAM-B3LYP/6-311+G(d,p) | 285 nm | π→π* transition of the aromatic system |
In Silico Screening and Library Design for Chemical Space Exploration
The this compound scaffold serves as an excellent starting point, or fragment, for the in silico design and construction of virtual chemical libraries. nih.govresearchgate.net This process allows for the systematic exploration of the chemical space around the core structure to generate novel molecules with diverse physicochemical properties. nih.govtaylorfrancis.com
The design of such libraries begins with defining points of variation on the scaffold. For this compound, these points could include the nitrogen of the indoline ring, the hydroxyl group of the methanol substituent, and the aromatic ring. Virtual reactions can then be applied to these points, attaching a wide range of chemical moieties (R-groups) from pre-defined fragment libraries.
This combinatorial approach can generate vast libraries containing thousands or millions of virtual compounds. nih.gov For each virtual compound, a range of molecular descriptors can be calculated to characterize its properties. These descriptors often include:
Molecular Weight (MW)
Calculated LogP (cLogP), a measure of lipophilicity
Topological Polar Surface Area (TPSA)
Number of Hydrogen Bond Donors (HBD) and Acceptors (HBA)
Molecular complexity and shape indices
The goal of this exploration is not tied to a specific biological outcome but rather to map out and populate a diverse region of chemical space. semanticscholar.org By analyzing the distribution of these properties across the virtual library, researchers can ensure broad coverage of different physicochemical profiles, creating a rich dataset for future screening efforts or for understanding structure-property relationships. researchgate.net
Table 3: Illustrative Example of a Small Virtual Library for Chemical Space Exploration Based on the this compound Scaffold This table demonstrates how systematic modification of the parent scaffold (R1 at the amine, R2 at the hydroxyl group) and subsequent calculation of key physicochemical properties can be used to explore chemical space.
| Compound ID | R1 Substituent | R2 Substituent | Formula | MW ( g/mol ) | cLogP | TPSA (Ų) |
| Scaffold | -H | -H | C₉H₁₀FNO | 167.18 | 1.25 | 41.49 |
| Deriv_001 | -COCH₃ (Acetyl) | -H | C₁₁H₁₂FNO₂ | 209.22 | 1.10 | 58.72 |
| Deriv_002 | -SO₂CH₃ (Mesyl) | -H | C₁₀H₁₂FNO₃S | 245.27 | 1.05 | 83.95 |
| Deriv_003 | -H | -CH₃ (Methyl) | C₁₀H₁₂FNO | 181.21 | 1.70 | 32.26 |
| Deriv_004 | -COCH₃ (Acetyl) | -CH₃ (Methyl) | C₁₂H₁₄FNO₂ | 223.24 | 1.55 | 49.49 |
Q & A
Q. What are the optimal synthetic routes for (5-Fluoroindolin-2-yl)methanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves fluorination of indoline precursors followed by hydroxymethylation. Key steps include:
- Fluorination : Electrophilic fluorination using reagents like Selectfluor™ under anhydrous conditions (e.g., acetonitrile, 60°C) .
- Hydroxymethylation : Deprotonation of indoline intermediates with NaH or LDA, followed by reaction with formaldehyde or equivalent carbonyl sources .
- Optimization : Adjusting pH (6–8), temperature (0–25°C), and solvent polarity (THF/DMF) improves yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How can researchers characterize the purity and structural conformation of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, methanol -OH at δ 1.5–2.0 ppm) .
- X-ray crystallography : Resolve 3D conformation to analyze hydrogen bonding and fluorine’s electronic effects on the indoline ring .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 180.06) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
